molecular formula C12H18N5O13P3 B12798416 Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)- CAS No. 131673-56-8

Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-

Cat. No.: B12798416
CAS No.: 131673-56-8
M. Wt: 533.22 g/mol
InChI Key: PVENOZHQLMRFNS-IQJOONFLSA-N
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Description

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleotide analog It is structurally similar to uridine triphosphate but contains modifications that make it unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps. The process begins with the preparation of the uridine derivative, followed by the introduction of the triazole moiety. The final step involves the phosphorylation to obtain the triphosphate form. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleotide metabolism. The triazole moiety may interact with specific enzymes or receptors, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-(tetrahydrogen triphosphate), 5-chloro-2’,3’-dideoxy-3’-fluoro-: Contains a chloro and fluoro substitution.

    Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-: Contains difluoro substitutions.

    Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, trisodium salt: Lacks the 2’ hydroxyl group.

Uniqueness

The uniqueness of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- lies in its triazole modification, which imparts distinct chemical and biological properties. This modification can enhance its stability and specificity in biochemical applications .

Properties

CAS No.

131673-56-8

Molecular Formula

C12H18N5O13P3

Molecular Weight

533.22 g/mol

IUPAC Name

[[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(5-methyltriazol-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H18N5O13P3/c1-7-5-13-15-17(7)8-4-11(16-3-2-10(18)14-12(16)19)28-9(8)6-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5,8-9,11H,4,6H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t8-,9+,11+/m0/s1

InChI Key

PVENOZHQLMRFNS-IQJOONFLSA-N

Isomeric SMILES

CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=CC(=O)NC3=O

Canonical SMILES

CC1=CN=NN1C2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=CC(=O)NC3=O

Origin of Product

United States

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